![molecular formula C6H16Cl2N2 B1414031 [(2S)-piperidin-2-yl]methanamine dihydrochloride CAS No. 181872-10-6](/img/structure/B1414031.png)

[(2S)-piperidin-2-yl]methanamine dihydrochloride

Vue d'ensemble

Description

[(2S)-piperidin-2-yl]methanamine dihydrochloride (PMD) is an organic compound that has been used in a variety of scientific research applications. It has been used as a reagent in chemical syntheses, as a substrate in enzymatic reactions, and as a ligand in studies of protein-ligand interactions. It is also used as a tool in the study of biochemical and physiological processes.

Applications De Recherche Scientifique

Asymmetric Synthesis

[(2S)-piperidin-2-yl]methanamine dihydrochloride is utilized in the field of asymmetric synthesis. A study explored its use in synthesizing 2-(1-aminoalkyl) piperidines, highlighting its role in forming diamines and substituted diamino alcohols, integral for chemical synthesis and pharmaceutical applications (Froelich et al., 1996).

Bone Formation

This compound also finds application in bone disorder treatments. A compound derived from [(2S)-piperidin-2-yl]methanamine, named WAY-262611, was discovered, showing promise in increasing trabecular bone formation rate in rats. This highlights its potential in addressing osteoporosis and related bone conditions (Pelletier et al., 2009).

Antiosteoclast Activity

The compound shows potential in synthesizing molecules with antiosteoclast and osteoblast activity, suggesting a role in bone health and possible treatments for bone-related diseases (Reddy et al., 2012).

ERK1/2 Phosphorylation-Preferring Serotonin Agonists

[(2S)-piperidin-2-yl]methanamine derivatives have been designed as serotonin 5-HT1A receptor agonists, targeting ERK1/2 phosphorylation. This is particularly relevant in developing antidepressants and understanding neurotransmitter dynamics (Sniecikowska et al., 2019).

Crystal Structure Analysis

The compound is also used in crystallography studies to understand molecular structures, which is crucial in drug design and material science. For instance, its derivative's crystal structure was analyzed to determine its conformation and bonding (Prasad et al., 2008).

Molecular Dynamic Simulation Studies

Further, it has applications in molecular dynamic simulations, particularly in predicting inhibition efficiencies on iron corrosion. This highlights its potential in material science and corrosion studies (Kaya et al., 2016).

Mécanisme D'action

Target of Action

It is structurally similar to methenamine , a urinary tract antiseptic and antibacterial drug used for the prophylaxis and treatment of frequently recurring urinary tract infections .

Mode of Action

Methenamine, a structurally similar compound, works by hydrolyzing to ammonia and formaldehyde in acidic urine . Formaldehyde is a nonspecific antibacterial agent .

Biochemical Pathways

Methenamine, a structurally similar compound, is known to exert its antibacterial activity in the urine within half an hour of ingestion .

Pharmacokinetics

Methenamine, a structurally similar compound, is known to produce continuous antibacterial activity in the urine when administered at a dose of 1 gram twice daily .

Result of Action

Methenamine, a structurally similar compound, is known to exert antibacterial activity in the urine, which is beneficial for the prophylaxis and treatment of frequently recurring urinary tract infections .

Action Environment

The efficacy of methenamine, a structurally similar compound, is known to be dependent on the acidity of the urine .

Propriétés

IUPAC Name |

[(2S)-piperidin-2-yl]methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2.2ClH/c7-5-6-3-1-2-4-8-6;;/h6,8H,1-5,7H2;2*1H/t6-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUKUSTRJUDKWDY-ILKKLZGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN[C@@H](C1)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

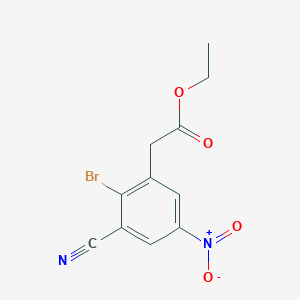

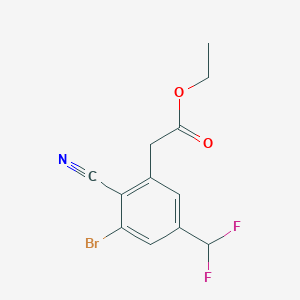

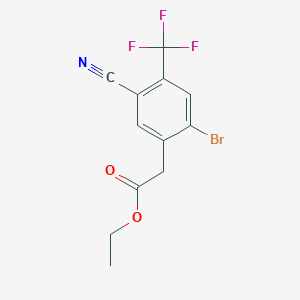

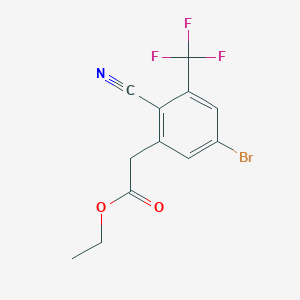

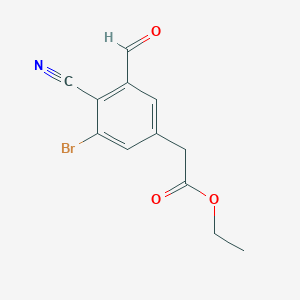

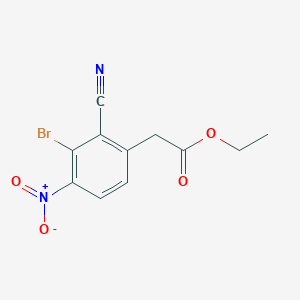

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.